6-Heptenenitrile, 4-hydroxy-3-methyl-, (3S,4S)-
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Overview
Description
6-Heptenenitrile, 4-hydroxy-3-methyl-, (3S,4S)- is an organic compound with the molecular formula C7H11NO It is a nitrile derivative with a hydroxyl group and a double bond, making it a versatile compound in organic synthesis and various applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptenenitrile, 4-hydroxy-3-methyl-, (3S,4S)- can be achieved through several synthetic routes. One common method involves the reaction of 6-heptenal with hydroxylamine to form the corresponding oxime, followed by dehydration to yield the nitrile. The reaction conditions typically involve the use of an acid catalyst and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 6-Heptenenitrile, 4-hydroxy-3-methyl-, (3S,4S)- may involve large-scale synthesis using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Heptenenitrile, 4-hydroxy-3-methyl-, (3S,4S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The double bond allows for electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic addition reactions often involve reagents like halogens (Br2, Cl2) and acids (HCl, HBr).
Major Products Formed
Oxidation: Formation of 6-oxoheptanenitrile.
Reduction: Formation of 6-aminoheptanol.
Substitution: Formation of halogenated derivatives such as 6-bromoheptenenitrile.
Scientific Research Applications
6-Heptenenitrile, 4-hydroxy-3-methyl-, (3S,4S)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Heptenenitrile, 4-hydroxy-3-methyl-, (3S,4S)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Heptenenitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxy-3-methylbutanenitrile: Similar structure but with a shorter carbon chain.
6-Cyano-1-hexene: Another name for 6-Heptenenitrile, highlighting its structural features.
Uniqueness
6-Heptenenitrile, 4-hydroxy-3-methyl-, (3S,4S)- is unique due to the presence of both a hydroxyl group and a nitrile group, which confer distinct reactivity and versatility in various applications. Its stereochemistry (3S,4S) also plays a crucial role in its interactions and properties.
Properties
CAS No. |
501015-41-4 |
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Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(3S,4S)-4-hydroxy-3-methylhept-6-enenitrile |
InChI |
InChI=1S/C8H13NO/c1-3-4-8(10)7(2)5-6-9/h3,7-8,10H,1,4-5H2,2H3/t7-,8-/m0/s1 |
InChI Key |
GRGCRKJWDWHEGN-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@@H](CC#N)[C@H](CC=C)O |
Canonical SMILES |
CC(CC#N)C(CC=C)O |
Origin of Product |
United States |
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